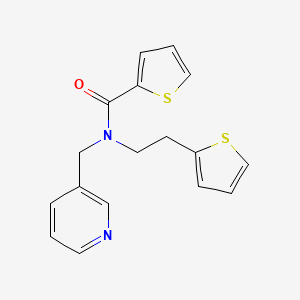

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene-2-carboxamide core substituted with a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety. The compound’s design integrates aromatic and heteroaromatic groups (pyridine, thiophene), which are common in bioactive molecules due to their ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c20-17(16-6-3-11-22-16)19(9-7-15-5-2-10-21-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAGXVWQGZWBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Pyridine Derivative: Starting with a pyridine derivative, such as pyridine-3-carboxaldehyde, which undergoes a condensation reaction with an appropriate amine to form the pyridin-3-ylmethyl intermediate.

Formation of the Thiophene Derivative: The thiophene-2-carboxylic acid is converted to its acid chloride using reagents like thionyl chloride (SOCl2).

Coupling Reaction: The pyridin-3-ylmethyl intermediate is then coupled with the thiophene-2-carboxylic acid chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Thiophene-2-Carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Structure: Features a nitro-substituted phenyl group attached to the carboxamide. Key Differences: The nitro group introduces strong electron-withdrawing effects, influencing electronic distribution and intermolecular interactions (e.g., C–H⋯O/S bonds in crystal packing). Activity: Reported antibacterial and antifungal properties, with genotoxicity observed in mammalian cells .

Benzo[b]thiophene-2-Carboxamide Derivatives

- 5-Hydroxy-N-(pyridin-3-ylmethyl)benzo[b]thiophene-2-carboxamide (26) (): Structure: Contains a benzo[b]thiophene core with a hydroxyl group and pyridin-3-ylmethyl substitution.

Thiophene-3-Carboxamide Derivatives

- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p) (): Structure: Substituted at the thiophene-3 position with bulky tert-butylphenyl and pyridin-2-yl groups.

Pharmacological Considerations

- Toxicity: Nitro-substituted analogs () exhibit genotoxicity, a concern absent in hydroxyl- or alkyl-substituted derivatives. The target compound’s lack of nitro groups may reduce such risks .

- Target Selectivity: The pyridin-3-ylmethyl group may engage in hydrogen bonding with kinase ATP pockets (as seen in Clk/Dyrk inhibitors), whereas quinolone hybrids () prioritize bacterial enzyme inhibition .

Biological Activity

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring, a thiophene ring, and a carboxamide group, which are structural elements often associated with diverse pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N2OS2. The compound is characterized by:

- Pyridine Ring : Contributes to the electron-withdrawing properties, enhancing biological activity.

- Thiophene Ring : Known for its role in bioactivity and interaction with biological targets.

- Carboxamide Group : Often involved in hydrogen bonding, influencing solubility and interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Weight | 320.44 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Biological Activity

Recent studies have investigated the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 8 | 2 |

| Escherichia coli | 16 | 4 |

These results indicate that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Table 3: Anticancer Activity

| Cell Line | IC50 (μM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 | 12 | 0.5 |

| HeLa | 15 | 0.4 |

The results suggest that the compound could be further explored as a potential anticancer drug.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using LPS-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibiting Enzyme Activity : Potentially inhibiting enzymes involved in bacterial cell wall synthesis.

- Modulating Signaling Pathways : Altering pathways associated with inflammation and cancer progression through receptor interactions.

- Inducing Apoptosis : Triggering programmed cell death in cancer cells via mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of compounds similar in structure to this compound. For example, a study published in Molecules demonstrated that derivatives with similar functional groups exhibited enhanced antibacterial properties when modified at specific positions on the aromatic rings .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

- Methodology : Synthesis typically involves coupling thiophene-2-carbonyl chloride with substituted amines. For example, similar compounds are synthesized by refluxing equimolar amounts of thiophene carbonyl chloride and amines (e.g., 2-nitroaniline) in acetonitrile for 1 hour . Multi-step reactions may include cyclization for heterocyclic substituents, followed by purification via column chromatography (e.g., EtOAc/hexane gradients) .

- Key Steps :

- Solvent Choice : Acetonitrile is commonly used for amide bond formation due to its polarity and inertness .

- Purification : Column chromatography ensures high purity, critical for downstream applications .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

- Techniques :

- NMR Spectroscopy : H and C NMR (e.g., 600 MHz) confirm molecular connectivity and substituent positions .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral angles. For example, dihedral angles between aromatic rings in similar compounds range from 8.5° to 15.4°, influencing supramolecular interactions .

- Software : SHELX programs refine crystallographic data, while Mercury CSD visualizes packing patterns .

Q. How can crystallization conditions be optimized for X-ray studies?

- Strategies :

- Solvent Evaporation : Slow evaporation of acetonitrile yields high-quality crystals .

- Temperature Control : Crystallization at 4°C reduces disorder.

- Validation : Use Mercury CSD to compare packing motifs with similar compounds (e.g., weak C–H⋯O/S interactions propagate parallel to specific crystallographic planes) .

Advanced Questions

Q. How do computational tools like Mercury CSD aid in analyzing crystal packing and intermolecular interactions?

- Application : Mercury’s Materials Module identifies non-classical interactions (e.g., C–H⋯O/S) and calculates packing similarity. For example, weak interactions in thiophene carboxamides form S(6) ring motifs, which can be compared across homologs .

- Workflow :

- Input : Crystallographic Information File (CIF).

- Analysis : Generate interaction maps and quantify hydrogen-bond geometries (distance/angle).

Q. How can researchers resolve contradictions in reported dihedral angles between aromatic rings in related compounds?

- Case Study : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between benzene and thiophene rings differ between molecules (13.53° vs. 8.50°). Contradictions arise from crystal packing forces or substituent effects .

- Approach :

- Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries.

- Statistical Analysis : Compare multiple datasets (e.g., Cambridge Structural Database) to identify trends .

Q. What experimental strategies probe reactivity toward electrophilic substitution or oxidation?

- Reactivity Insights : Thiophene rings undergo oxidation to sulfoxides/sulfones, while pyridine substituents direct electrophilic substitution. For example, oxalamide groups in similar compounds are reduced to amines under catalytic hydrogenation .

- Design :

- Kinetic Studies : Monitor reactions via HPLC or in-situ NMR.

- Probes : Use electron-deficient electrophiles (e.g., nitration) to assess regioselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.